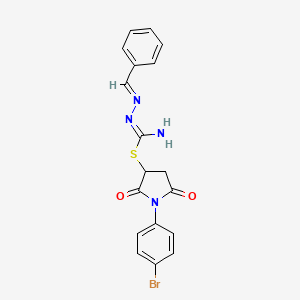![molecular formula C20H15N3O3 B5762214 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5762214.png)
2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide, also known as PBOX-15, is a small molecule compound that has been studied for its potential use in cancer treatment. It belongs to a class of compounds called benzoxazoles, which have been shown to have antitumor properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is not fully understood, but it is thought to involve the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of many proteins involved in cell growth and survival. Inhibition of HSP90 by 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide leads to the degradation of these proteins and ultimately cell death.
Biochemical and Physiological Effects
2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and migration of cancer cells. In animal models of cancer, 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been shown to inhibit the growth of tumors and increase survival rates.
Advantages and Limitations for Lab Experiments
One advantage of 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is that it has been shown to have broad-spectrum antitumor activity, meaning it is effective against a variety of cancer cell lines. However, one limitation of 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is that it has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
For research on 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide include improving its solubility and bioavailability, as well as studying its potential use in combination with other cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide and its potential use in different types of cancer.
Synthesis Methods
The synthesis of 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide involves several steps, including the reaction of 4-bromo-2-nitroaniline with 2-aminopyridine to form 4-(2-pyridinylamino)-2-nitroaniline. This compound is then reacted with 2-hydroxybenzoyl chloride to form 2-(4-pyridinyl)-1,3-benzoxazol-5-ylamine. Finally, this compound is reacted with 2-methoxybenzoyl chloride to form 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide.
Scientific Research Applications
2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been studied for its potential use in cancer treatment. It has been shown to have antitumor activity in a variety of cancer cell lines, including breast, colon, and lung cancer. 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has also been shown to inhibit the growth of tumors in animal models of cancer.
properties
IUPAC Name |
2-methoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-25-17-5-3-2-4-15(17)19(24)22-14-6-7-18-16(12-14)23-20(26-18)13-8-10-21-11-9-13/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJORDMDCIAWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5305174 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydrazino-8,8-dimethyl-3-phenyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B5762140.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B5762162.png)
![4,6-dimethyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]pyrimidine](/img/structure/B5762166.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5762174.png)





![N-(2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5762221.png)
![N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5762230.png)
![ethyl 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoate](/img/structure/B5762239.png)
![4-fluoro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5762241.png)
